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Cat. No.: B1205454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,3-Dimethylcyclohexyl methyl ketone (CAS No: 25304-14-7) is a versatile ketone that

serves as a valuable starting material in organic synthesis.[1][2][3] Its sterically hindered

cyclohexyl backbone and reactive methyl ketone functionality allow for a variety of chemical

transformations, making it a useful building block for the synthesis of complex organic

molecules, including potential pharmaceutical intermediates and fragrance components.[4][5]

This document provides detailed application notes and experimental protocols for key reactions

involving 3,3-Dimethylcyclohexyl methyl ketone.

Physicochemical Properties
A summary of the key physicochemical properties of 3,3-Dimethylcyclohexyl methyl ketone
is provided in the table below.
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Property Value Reference

Molecular Formula C10H18O [1][2][6]

Molecular Weight 154.25 g/mol [1][2][6]

Appearance Colorless liquid [1][2]

Boiling Point 202.8 °C at 760 mmHg [1][2]

Density 0.875 g/cm³ [1][2]

Refractive Index 1.437 [1][2]

Flash Point 82 °C [1]

Applications in Organic Synthesis
3,3-Dimethylcyclohexyl methyl ketone can be utilized in a range of organic reactions to

construct more complex molecular architectures. Key applications include its use in carbon-

carbon bond formation and functional group transformations.

Olefination via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or

ketones.[2][6] 3,3-Dimethylcyclohexyl methyl ketone can react with a phosphonium ylide to

generate a substituted alkene, introducing a new carbon-carbon double bond. This is

particularly useful for extending the carbon chain and introducing functionality.
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Caption: General workflow of a Wittig reaction.
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Experimental Protocol: Synthesis of 1-(3,3-dimethylcyclohexyl)prop-1-ene

Materials:

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexane

3,3-Dimethylcyclohexyl methyl ketone

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO4)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents)

and anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The color will typically

change to deep red or orange, indicating the formation of the ylide.

Stir the mixture at room temperature for 1-2 hours.

Cool the reaction mixture back to 0 °C and add a solution of 3,3-Dimethylcyclohexyl
methyl ketone (1.0 equivalent) in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the alkene.

Expected Yield: 70-85%

Grignard Reaction for Tertiary Alcohol Synthesis
The addition of a Grignard reagent to 3,3-Dimethylcyclohexyl methyl ketone provides a

straightforward route to tertiary alcohols.[7] This reaction is fundamental for creating new

stereocenters and increasing molecular complexity.
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Caption: Synthesis of a tertiary alcohol via a Grignard reaction.

Experimental Protocol: Synthesis of 2-(3,3-dimethylcyclohexyl)propan-2-ol

Materials:

Magnesium turnings

Iodine crystal (optional, for initiation)

Methyl iodide

Anhydrous diethyl ether

3,3-Dimethylcyclohexyl methyl ketone
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Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous sodium sulfate (Na2SO4)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux

condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings

(1.2 equivalents). Add a small crystal of iodine if needed to initiate the reaction.

Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the dropping

funnel. Add a small portion of the methyl iodide solution to the magnesium and observe for

the initiation of the reaction (disappearance of iodine color, gentle reflux).

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate

that maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature for 30-60 minutes until

most of the magnesium has been consumed.

Cool the Grignard reagent to 0 °C in an ice bath.

Add a solution of 3,3-Dimethylcyclohexyl methyl ketone (1.0 equivalent) in anhydrous

diethyl ether dropwise from the dropping funnel.

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-

2 hours.

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated

aqueous NH4Cl solution.

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary

alcohol, which can be further purified by distillation or chromatography.
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Expected Yield: 80-95%

Haloform Reaction for Carboxylic Acid Synthesis
The haloform reaction is a specific oxidation reaction for methyl ketones, converting them into a

carboxylic acid with one less carbon atom and producing a haloform (chloroform, bromoform,

or iodoform).[5][8][9] This reaction can be a useful synthetic tool for converting the methyl

ketone group into a carboxylic acid.
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Caption: Pathway of the haloform reaction.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanecarboxylic acid

Materials:

3,3-Dimethylcyclohexyl methyl ketone

Sodium hydroxide (NaOH)

Bromine (Br2) or commercial bleach solution (NaOCl)

Dioxane (or other suitable solvent)

Sodium bisulfite (NaHSO3)

Hydrochloric acid (HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11653256/
https://www.quora.com/Only-methyl-ketones-are-able-to-give-a-haloform-reaction-but-other-ketones-do-not-Why
https://www.masterorganicchemistry.com/2020/08/26/haloform-iodoform-reaction/
https://www.benchchem.com/product/b1205454?utm_src=pdf-body-img
https://www.benchchem.com/product/b1205454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl ether

Anhydrous magnesium sulfate (MgSO4)

Procedure:

In a round-bottom flask, dissolve 3,3-Dimethylcyclohexyl methyl ketone (1.0 equivalent) in

dioxane.

Prepare a solution of sodium hydroxide (4.0 equivalents) in water and add it to the ketone

solution.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add bromine (3.3 equivalents) dropwise with vigorous stirring, maintaining the

temperature below 10 °C. Alternatively, a commercial bleach solution can be used.

After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours until the reaction is complete (monitored by TLC or GC).

Destroy any excess halogen by adding a saturated aqueous solution of sodium bisulfite until

the color disappears.

Acidify the reaction mixture to pH 1-2 with concentrated HCl.

Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

Filter and evaporate the solvent to yield the crude carboxylic acid, which can be purified by

recrystallization or distillation.

Expected Yield: 60-75%

Conclusion
3,3-Dimethylcyclohexyl methyl ketone is a readily available starting material with significant

potential in organic synthesis. The protocols provided herein for the Wittig reaction, Grignard
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reaction, and haloform reaction demonstrate its utility in constructing diverse molecular

frameworks. These transformations enable access to alkenes, tertiary alcohols, and carboxylic

acids, which are valuable intermediates in the development of new pharmaceuticals and other

fine chemicals. Researchers are encouraged to adapt these methodologies to their specific

synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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